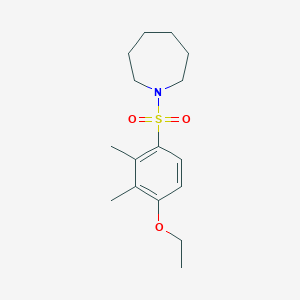
5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate, also known as DCQ or NSC 727447, is a chemical compound that has been widely used in scientific research. It is a member of the quinoline family and has been studied for its potential applications in various fields, including medicine, chemistry, and biology.
Mécanisme D'action
The mechanism of action of 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate is not fully understood. However, it has been shown to intercalate into DNA and RNA, which can lead to changes in their structure and function. 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has also been shown to inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and repair. These effects may contribute to the potential anti-tumor and anti-inflammatory properties of 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate.
Biochemical and Physiological Effects:
5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of inflammatory cytokines in immune cells. In addition, 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has been shown to inhibit the growth of various tumor cell lines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has several advantages for lab experiments. It is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has some limitations. It is relatively insoluble in water, which can make it difficult to use in aqueous solutions. In addition, 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has been shown to have some toxicity in certain cell lines, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate. One potential direction is the development of 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate-based fluorescent probes for the detection of DNA and RNA in living cells. Another potential direction is the development of 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate-based metal complexes for use as catalysts in organic synthesis. In addition, further studies are needed to fully understand the mechanism of action of 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate and to explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate involves the reaction of 5,7-dichloro-8-quinolinecarboxylic acid with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate as a white solid with a melting point of 215-217°C. The purity of the compound can be confirmed by nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for DNA, RNA, and proteins. It has also been used as a ligand for metal complexes and as a catalyst in organic synthesis. In addition, 5,7-Dichloro-8-quinolinyl 4-ethoxybenzenesulfonate has been studied for its potential anti-tumor and anti-inflammatory properties.
Propriétés
Formule moléculaire |
C17H13Cl2NO4S |
|---|---|
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
(5,7-dichloroquinolin-8-yl) 4-ethoxybenzenesulfonate |
InChI |
InChI=1S/C17H13Cl2NO4S/c1-2-23-11-5-7-12(8-6-11)25(21,22)24-17-15(19)10-14(18)13-4-3-9-20-16(13)17/h3-10H,2H2,1H3 |
Clé InChI |
MSMMAARNQMHPPI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B245402.png)
![2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245404.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245406.png)

![2-chloro-5-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245435.png)


![(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245484.png)

![4-bromo-N-[3-(4-morpholinyl)propyl]-3-propoxybenzenesulfonamide](/img/structure/B245510.png)

